molecular formula C25H24N2O2S B11567029 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-butoxybenzamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-butoxybenzamide

Cat. No.: B11567029
M. Wt: 416.5 g/mol
InChI Key: XVTABJBSYUHIMS-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-butoxybenzamide is a complex organic compound featuring a benzothiazole moiety, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-butoxybenzamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions:

    Amide Bond Formation: The final step involves the coupling of the benzothiazole derivative with 3-butoxybenzoic acid using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in an organic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzothiazole ring, converting them to amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the benzothiazole ring can yield benzothiazole sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-butoxybenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic properties, including anti-inflammatory and anti-tubercular activities .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-butoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole moiety is known to interact with various biological targets, including proteins and nucleic acids, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-butoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-butoxybenzamide

InChI

InChI=1S/C25H24N2O2S/c1-3-4-14-29-20-9-7-8-18(16-20)24(28)26-21-13-12-19(15-17(21)2)25-27-22-10-5-6-11-23(22)30-25/h5-13,15-16H,3-4,14H2,1-2H3,(H,26,28)

InChI Key

XVTABJBSYUHIMS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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